2-(1,2,2-Triphenylvinyl)-2H-pyran-4(3H)-one
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Overview
Description
2-(1,2,2-Triphenylvinyl)-2H-pyran-4(3H)-one is a compound known for its unique structural properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,2-Triphenylvinyl)-2H-pyran-4(3H)-one typically involves the reaction of triphenylvinyl bromide with a suitable pyranone precursor under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(1,2,2-Triphenylvinyl)-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(1,2,2-Triphenylvinyl)-2H-pyran-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-(1,2,2-Triphenylvinyl)-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Tetraphenylethene: Known for its aggregation-induced emission properties.
Triphenylvinyl derivatives: Similar structural motifs with varying functional groups.
Pyranone derivatives: Compounds with similar pyranone rings but different substituents.
Uniqueness: 2-(1,2,2-Triphenylvinyl)-2H-pyran-4(3H)-one stands out due to its unique combination of a triphenylvinyl group and a pyranone ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C25H20O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(1,2,2-triphenylethenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C25H20O2/c26-22-16-17-27-23(18-22)25(21-14-8-3-9-15-21)24(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-17,23H,18H2 |
InChI Key |
WEGCLBIQMZNOCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC=CC1=O)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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